Ephedrine, m-hydroxy-

Description

Contextualization as a Sympathomimetic Amine Derivative

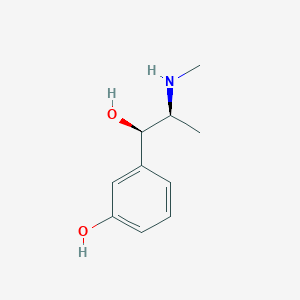

m-Hydroxyephedrine (B1666296) is classified as a sympathomimetic amine. ontosight.ai This means it is a derivative of amine compounds that mimics the effects of stimulating the sympathetic nervous system. ontosight.ai Its chemical structure features a phenyl ring with a hydroxyl group at the meta position, an ethylamine (B1201723) side chain, and another hydroxyl group on the beta carbon of that chain. ontosight.ai This structure is analogous to ephedrine (B3423809), with the key difference being the additional hydroxyl group on the phenyl ring. ontosight.ai The compound is also considered a catecholamine analog. researchgate.net

Stereochemical Complexity and Isomers: Erythro and Threo Configurations

The molecular structure of m-hydroxyephedrine contains two chiral centers, which are carbon atoms bonded to four different groups. researchgate.net This chirality gives rise to significant stereochemical complexity, resulting in the existence of four distinct stereoisomers. researchgate.netumich.edu These stereoisomers have identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms. psu.edu

The stereoisomers of m-hydroxyephedrine are categorized into two main configurations based on the relative orientation of the substituents around the chiral centers: erythro and threo . umich.edupsu.edu This nomenclature is derived from the sugars erythrose and threose. chemistrysteps.com In the context of m-hydroxyephedrine, the erythro configuration refers to the isomers where similar functional groups on the two chiral carbons are on the same side in a Fischer projection. chemistrysteps.com Conversely, the threo configuration describes isomers where these groups are on opposite sides. chemistrysteps.com

Enantiomeric Pairs and Diastereomeric Relationships

The four stereoisomers of m-hydroxyephedrine exist as two pairs of enantiomers. researchgate.netumich.edupsu.edu Enantiomers are non-superimposable mirror images of each other. wikipedia.org

The two enantiomeric pairs are:

One pair has the erythro configuration. umich.edupsu.edu

The other pair has the threo configuration, which is also referred to as meta-hydroxypseudoephedrine (HPED). umich.edu

These two pairs of enantiomers are diastereomers of each other. wikipedia.org Diastereomers are stereoisomers that are not mirror images of one another.

Nomenclature of m-Hydroxyephedrine Stereoisomers

To precisely identify each stereoisomer, the Cahn-Ingold-Prelog (R/S) system is used to designate the absolute configuration at each of the two chiral centers. umich.edu The four stereoisomers of m-hydroxyephedrine are systematically named as follows:

Erythro Configuration (meta-hydroxyephedrine; HED)

(-)-(1R,2S)-meta-hydroxyephedrine umich.edu

(+)-(1S,2R)-meta-hydroxyephedrine umich.edu

Threo Configuration (meta-hydroxypseudoephedrine; HPED)

(-)-(1R,2R)-meta-hydroxypseudoephedrine umich.edu

(+)-(1S,2S)-meta-hydroxypseudoephedrine umich.edu

Research has shown that these stereoisomers can exhibit different biological activities. For instance, studies on monoamine transporters have indicated that the 1R,2S stereoisomer is often the most potent inhibitor. psu.eduresearchgate.net

Interactive Data Table: Stereoisomers of m-Hydroxyephedrine

| Configuration | Systematic Name | Abbreviation | Relationship |

| Erythro | (-)-(1R,2S)-meta-hydroxyephedrine | (-)-HED | Enantiomer of (+)-HED; Diastereomer of HPED isomers |

| Erythro | (+)-(1S,2R)-meta-hydroxyephedrine | (+)-HED | Enantiomer of (-)-HED; Diastereomer of HPED isomers |

| Threo | (-)-(1R,2R)-meta-hydroxypseudoephedrine | (-)-HPED | Enantiomer of (+)-HPED; Diastereomer of HED isomers |

| Threo | (+)-(1S,2S)-meta-hydroxypseudoephedrine | (+)-HPED | Enantiomer of (-)-HPED; Diastereomer of HED isomers |

Structure

3D Structure

Properties

CAS No. |

65133-68-8 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol |

InChI |

InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-4-3-5-9(12)6-8/h3-7,10-13H,1-2H3/t7-,10-/m0/s1 |

InChI Key |

KEEFJRKWMCQJLN-XVKPBYJWSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)NC |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)NC |

Origin of Product |

United States |

Chemical Synthesis and Radiosynthesis Methodologies

Synthetic Pathways for m-Hydroxyephedrine (B1666296) Stereoisomers

The generation of the distinct stereoisomers of m-hydroxyephedrine, which include the enantiomeric pairs related to ephedrine (B3423809) (erythro configuration) and pseudoephedrine (threo configuration), requires stereospecific synthetic strategies. These routes often begin with enantiomerically pure precursors to ensure the final product's stereochemical integrity.

A primary route to the four stereoisomers of m-hydroxyephedrine and meta-hydroxypseudoephedrine (HPED) begins with the corresponding stereoisomers of meta-hydroxyphenylpropanolamine (metaraminol and its isomers) umich.edu. This precursor, which already contains the desired carbon skeleton and stereocenters, is N-methylated in a subsequent step to yield the final product. The synthesis is designed to preserve the stereochemistry at the two chiral centers.

A key step in the synthesis of m-HED stereoisomers from their normethyl precursors is the formation of a carbamate (B1207046) derivative umich.edu. This derivatization serves to protect the amino group and facilitate the subsequent methylation reaction. The process involves treating the enantiomerically pure normethyl precursor with benzyl (B1604629) chloroformate in a two-phase solvent system with sodium carbonate umich.edu. This reaction yields the corresponding carbamate derivative in high yields, typically between 80-90% umich.edu.

The resulting carbamate is then reduced to introduce the N-methyl group. This is achieved by treating the carbamate derivative with a strong reducing agent, lithium aluminum hydride (LiAlH₄), in a solvent such as dry tetrahydrofuran (B95107) (THF) umich.edu. The reaction mixture is typically refluxed for several hours to ensure the complete conversion to the final N-methylated product, yielding the desired m-hydroxyephedrine stereoisomer umich.edu.

| Step | Reaction | Key Reagents | Solvent System | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Carbamate Formation | Benzyl chloroformate, Sodium carbonate | H₂O:Et₂O (1:1) | 80-90% | umich.edu |

| 2 | Reduction of Carbamate | Lithium aluminum hydride (LiAlH₄) | Dry Tetrahydrofuran (THF) | 61-80% | umich.edu |

Following the synthesis, the isolation and purification of the specific m-hydroxyephedrine stereoisomer are critical to ensure high chemical and stereochemical purity. The initial workup involves quenching the reaction with a saturated ammonium (B1175870) sulfate (B86663) solution and filtering the mixture umich.edu. The crude product obtained after evaporating the filtrate is then subjected to purification techniques.

Gradient flash chromatography is a common method used to separate the desired product from any unreacted starting materials or side products umich.edu. A typical solvent system for this chromatography is a gradient of chloroform, methanol (B129727), and ammonium hydroxide (B78521) umich.edu. For final purification and to obtain a stable, crystalline solid, the purified free base is often converted to its hydrochloride (HCl) salt. This is achieved by treating the base with a mixture of absolute ethanol (B145695) and ethereal HCl, followed by recrystallization from a solvent mixture like ethanol and diethyl ether [cite: 5].

Radiosynthesis of Carbon-11 Labeled m-Hydroxyephedrine ([¹¹C]m-Hydroxyephedrine)

The radiosynthesis of [¹¹C]m-HED is essential for its use as a tracer in Positron Emission Tomography (PET) to image the sympathetic nervous system nih.govresearchgate.net. The short 20.4-minute half-life of Carbon-11 necessitates rapid and highly efficient labeling and purification methods nih.gov.

The most common method for producing [¹¹C]m-HED is through the direct N-methylation of its normethyl precursor, metaraminol (B1676334) (specifically, the desired stereoisomer, such as (1R,2S)-metaraminol) umich.edunih.govresearchgate.net. This reaction is carried out using a high-specific-activity Carbon-11 methylating agent.

Two primary reagents are used for this purpose:

[¹¹C]Methyl Iodide ([¹¹C]CH₃I) : This was one of the first reagents used for the synthesis nih.govresearchgate.net. The reaction involves heating the metaraminol precursor with [¹¹C]CH₃I in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 100°C) for a short period (e.g., 5 minutes) nih.govresearchgate.net.

[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) : This is a more reactive methylating agent compared to [¹¹C]methyl iodide, often allowing for faster reactions at lower temperatures nih.govresearchgate.net. The reaction can be performed in a solvent like acetonitrile (B52724) at 60°C for as little as one minute nih.gov. The use of [¹¹C]methyl triflate can lead to higher decay-corrected radiochemical yields, reported to be in the range of 65-75% nih.gov.

In both cases, the reaction results in the addition of a ¹¹C-methyl group to the nitrogen atom of the precursor, forming [¹¹C]m-HED umich.edunih.gov.

| Radiolabeling Agent | Precursor | Reaction Conditions | Synthesis Time (from EOB) | Decay-Corrected Yield | Specific Activity (at EOS) | Reference |

|---|---|---|---|---|---|---|

| [¹¹C]Methyl Iodide | Metaraminol | 100°C in DMF/DMSO | ~45 min | 40-50% | ~900 Ci/mmol | nih.govresearchgate.net |

| [¹¹C]Methyl Triflate | Metaraminol | 60°C in Acetonitrile | ~40 min | 26-42% (avg. 36%) | 1260-1625 Ci/mmol | umich.edunih.gov |

Given the short half-life of Carbon-11 and the need for radiation safety, the radiosynthesis of [¹¹C]m-HED is typically performed using fully automated synthesis modules nih.govresearchgate.net. Systems like the GE Tracerlab FX C Pro are employed to handle the entire process from the trapping of the initial [¹¹C]methylating agent to the final formulation of the injectable product nih.gov.

A significant challenge in the production of [¹¹C]m-HED is the purification step, specifically the separation of the radiolabeled product from the unreacted precursor (metaraminol) using high-performance liquid chromatography (HPLC) nih.gov. Since metaraminol is also a substrate for the norepinephrine (B1679862) transporter, its presence in the final product could potentially interfere with PET imaging quality nih.gov. System optimization focuses on achieving a robust and reproducible HPLC separation. This can be challenging because the retention of m-HED is highly sensitive to small changes in the pH or salt concentration of the HPLC mobile phase nih.gov. Optimized purification protocols involve careful control of the mobile phase composition and may use semi-preparative reversed-phase or cation-exchange chromatography to ensure high radiochemical purity (>98%) of the final product umich.edunih.gov. The entire automated process, including synthesis and purification, is typically completed within 40-45 minutes from the end of bombardment (EOB) umich.eduresearchgate.net.

Radiochemical Yield and Purity Optimization

The optimization of radiochemical yield and purity is a critical aspect of the production of radiolabeled m-hydroxyephedrine ([11C]mHED), ensuring a sufficient quantity of a high-quality product for clinical and preclinical imaging. The synthesis of [11C]mHED is typically achieved through the N-methylation of its precursor, metaraminol, using a radiolabeled methylating agent like [11C]methyl iodide or [11C]methyl triflate. researchgate.netnih.gov

Several studies have focused on optimizing the radiosynthetic procedure to improve time efficiency and radiochemical yields. nih.gov A common challenge in [11C]mHED production is the purification step, specifically the separation of the radiolabeled product from the unreacted metaraminol precursor, non-radioactive ("cold") mHED, and other byproducts. researchgate.netnih.gov This separation is often complicated by the strong pH sensitivity of mHED. nih.gov

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is the standard method for purification. researchgate.netnih.gov Optimization strategies have involved modifying the HPLC process. For instance, implementing a buffer-free step gradient for the HPLC separation has been shown to result in a more stable and reproducible separation process. nih.gov Following HPLC, solid-phase extraction, often using a weakly-cationic ion exchange cartridge, is employed for the final formulation, which further purifies and concentrates the [11C]mHED. nih.govnih.gov

Through these optimized and often fully automated procedures, which can be performed on systems like the GE Tracerlab FX C Pro, stable radiochemical yields can be achieved. nih.gov Reported decay-corrected radiochemical yields for [11C]mHED are typically in the range of 40-50%. researchgate.netnih.gov These methods consistently produce [11C]mHED with high radiochemical purity, often exceeding 98% or 99%. nih.govnih.gov The total synthesis time from the end of bombardment is generally around 45 minutes. researchgate.netnih.gov

| Parameter | Reported Value | Source |

|---|---|---|

| Radiochemical Yield (Corrected) | 40-50% | researchgate.netnih.gov |

| Radiochemical Purity | >98% | nih.gov |

| Radiochemical Purity | >99% | nih.gov |

| Total Synthesis Time | ~45 minutes | researchgate.netnih.gov |

| Purification Method | Reversed-phase HPLC and Solid-Phase Extraction | researchgate.netnih.govnih.gov |

Specific Activity Considerations in Radiotracer Production

Specific activity, defined as the amount of radioactivity per unit mass of a compound, is a crucial quality parameter for radiotracers like [11C]mHED. High specific activity is desirable to ensure that the administered mass of the compound is low enough to avoid any pharmacological effects and to prevent saturation of the target receptors or transporters—in this case, the norepinephrine transporter (NET). nih.gov

The precursor for [11C]mHED synthesis, metaraminol, is also a substrate for NET. nih.gov Consequently, the presence of residual metaraminol or co-produced non-radioactive ("cold") mHED can compete with the radiotracer for binding to the transporter, potentially affecting image quality. nih.govresearchgate.net Therefore, a key consideration in production is to minimize the concentration of both the precursor and the cold product to achieve a higher molar activity. nih.gov The term "apparent molar activity" is sometimes used to consider the sum of both mHED and metaraminol in the final product. nih.gov

Various studies report a wide range of specific activities for [11C]mHED at the end of synthesis (EOS). These differences can arise from variations in the production of the initial [11C] precursor (e.g., [11C]CO2 or [11C]CH4), the efficiency of the methylation reaction, and the purification process. researchgate.net Reported specific activities for [11C]mHED have ranged from 15-36 GBq/µmol to over 37,000 GBq/mmol at EOS. nih.gov Other representative values include 33.3 ± 18 GBq/µmol, 54 to 239 GBq/µmol, and greater than 550 GBq/µmol. researchgate.netnih.govnih.gov Optimized synthesis procedures that reduce the amount of precursor have been shown to lead to higher molar activities. nih.gov

| Specific Activity Value | Unit | Source |

|---|---|---|

| 15 - 36 | GBq/µmol | nih.gov |

| 33.3 ± 18 | GBq/µmol | nih.gov |

| 54 - 239 | GBq/µmol | nih.gov |

| >550 | GBq/µmol | researchgate.net |

| 7.4 - 55.5 | GBq/µmol | snmjournals.org |

| 155 ± 85 | GBq/µmol | nih.gov |

Despite the potential for competitive binding, one study investigating the effect of apparent molar activity on imaging quality found that the administered doses had a negligible effect in both animal and patient studies. nih.gov This suggests that while achieving high specific activity is a primary goal in radiotracer production, the impact of variations within typical ranges may not always be significant in the final image quality. nih.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of m-hydroxy-ephedrine, enabling its separation from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying m-hydroxy-ephedrine in various samples, including bulk drug substances and pharmaceutical formulations. semanticscholar.orgbepls.com As a hydrophilic basic compound, phenylephrine (B352888) can present challenges in traditional reversed-phase chromatography, often exhibiting poor retention. helixchrom.com To overcome this, specialized columns and mobile phase conditions are employed.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for retaining and separating phenylephrine from other active ingredients and excipients. helixchrom.com For instance, a Coresep 100 mixed-mode column can achieve baseline separation of phenylephrine from compounds like guaifenesin (B1672422) and dextromethorphan. helixchrom.com Stability-indicating HPLC methods have also been developed to separate the drug from its degradation products under stress conditions such as acid and base hydrolysis and oxidation. semanticscholar.org

A variety of columns, including C18 and normal-phase columns, are used depending on the specific application. semanticscholar.orgsielc.com Detection is commonly performed using UV spectrophotometry, with wavelengths typically set around 214 nm, 272 nm, or 280 nm. semanticscholar.orgbepls.comuspnf.com The mobile phase often consists of a buffer, such as ammonium (B1175870) acetate (B1210297) or potassium phosphate, mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). semanticscholar.orgnih.gov

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Application |

|---|---|---|---|---|---|

| Luna® 5µm C18 (250 × 4.6mm) semanticscholar.org | 5mM ammonium acetate (pH 4.7): methanol (80:20; v/v) semanticscholar.org | 1 mL/min semanticscholar.org | UV at 272 nm semanticscholar.org | 2.6 semanticscholar.org | Estimation in bulk and tablet form semanticscholar.org |

| Partsil 10 ODS, Hichrom C18 (250 mm x 4.6 mm, 10µm) bepls.com | Gradient with Buffer pH 3.0 and Methanol bepls.com | 1.0 mL/min bepls.com | UV at 280 nm bepls.com | 8.3 bepls.com | Assay of injection formulation bepls.com |

| Primesep S normal-phase sielc.com | Water, Acetonitrile (MeCN), and Monosodium Phosphate (NaH2PO4) buffer sielc.com | Not Specified | UV at 220 nm sielc.com | Not Specified | General analysis sielc.com |

| CAPCELLPACK C18 MGII (250 × 4.6 mm) nih.govsci-hub.se | 50 mM KH2PO4-acetonitrile (94:6 v/v %) nih.govsci-hub.se | 1 mL/min sci-hub.se | UV at 210 nm nih.govsci-hub.se | ~18 (approx.) sci-hub.se | Detection in high-purity methamphetamine nih.govsci-hub.se |

m-Hydroxy-ephedrine possesses a chiral center, leading to the existence of two enantiomers: (R)-phenylephrine and (S)-phenylephrine. The separation of these stereoisomers is crucial as they can exhibit different pharmacological activities. Chiral chromatography is the definitive technique for this purpose. nih.govingentaconnect.com

Cellulose-based chiral stationary phases (CSPs) are frequently employed for the enantiomeric resolution of phenylephrine. nih.govingentaconnect.com For instance, columns such as CHIRALCEL OD-H and CHIRALCEL OJ-H have been used successfully in normal-phase chromatography. ingentaconnect.com A recent development involves the use of shorter 50 mm cellulose-based columns in a reversed-phase mode, which offers a greener analytical approach by reducing solvent consumption and analysis time. nih.gov In one such method, the simultaneous resolution of phenylephrine and guaifenesin enantiomers was achieved in under 7 minutes using an acetonitrile-water mobile phase. nih.gov

Capillary electrophoresis (CE) with a chiral selector is another powerful technique for resolving phenylephrine's optical isomers. nih.govresearchgate.net Chiral ligand-exchange capillary electrophoresis, sometimes enhanced with non-chiral ionic liquids, has been developed to effectively separate R- and S-phenylephrine. nih.govresearchgate.net

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Resolution (Rs) | Key Finding |

|---|---|---|---|---|

| Chiral HPLC nih.gov | Cellulose-based 50 mm columns nih.gov | Acetonitrile-water (30:70, v/v) nih.gov | Not Specified | Successful separation of four enantiomers (phenylephrine and guaifenesin) in 7 minutes. nih.gov |

| Chiral HPLC ingentaconnect.com | CHIRALCEL OD-H, CHIRALCEL OJ-H ingentaconnect.com | N-hexane and isopropanol (B130326) with additives ingentaconnect.com | 2.30 ingentaconnect.com | Effective separation on cellulose (B213188) ramification chiral stationary phases. ingentaconnect.com |

| Chiral Ligand Exchange Capillary Electrophoresis nih.govresearchgate.net | L-proline and Cu(II) nih.gov | 20 mmol/L Tris-H3PO4 buffer (pH 5.4) with [BMIM]Cl nih.gov | 1.42 nih.gov | Ionic liquid promotes the effective separation of R- and S-phenylephrines. nih.govresearchgate.net |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure and stereochemistry of m-hydroxy-ephedrine.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the m-hydroxy-ephedrine molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used for structural confirmation. nih.govnih.gov The chemical shifts and coupling patterns in the ¹H NMR spectrum are characteristic of the molecule's protons, allowing for the verification of its structure. chemicalbook.comchemicalbook.comhmdb.ca Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can further aid in assigning signals and confirming connectivity. nih.gov NMR can also be a tool for stereochemical differentiation, often through the use of chiral solvating agents that induce separate signals for the different enantiomers. ingentaconnect.com

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (C2, C4, C5, C6-H) | 6.7 - 7.3 | Multiplets |

| Benzylic Proton (Cα-H) | ~4.7 | Doublet of doublets or triplet |

| Methylene Protons (Cβ-H₂) | 2.8 - 3.1 | Multiplets |

| N-Methyl Protons (N-CH₃) | ~2.6 | Singlet |

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of m-hydroxy-ephedrine and for identifying it based on its unique fragmentation pattern. mzcloud.org The molecular weight of phenylephrine is 167.20 g/mol . nist.gov In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

Under electron ionization (EI), a common fragmentation pathway involves the cleavage of the Cα-Cβ bond, which is beta to the aromatic ring and alpha to both the hydroxyl and amino groups. This cleavage typically results in a highly abundant fragment ion at m/z 44, corresponding to [CH₂=NHCH₃]⁺. Another significant fragmentation involves the loss of this side chain to produce ions related to the hydroxybenzyl moiety. High-resolution mass spectrometry (HRMS) provides accurate mass data, which allows for the confident elucidation of the chemical formulae of fragment ions. core.ac.uk

| m/z Value | Proposed Fragment Ion/Structure | Ionization Method |

|---|---|---|

| 167 [M]⁺ or 168 [M+H]⁺ | Molecular Ion | EI / ESI |

| 150 | [M-H₂O+H]⁺ | ESI |

| 121 | [C₇H₅O₂]⁺ (Hydroxy-tropylium ion) | EI |

| 44 | [CH₂=NHCH₃]⁺ | EI |

Radiometric Detection Methodologies

For specialized in vivo studies, particularly in medical imaging, m-hydroxy-ephedrine can be labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C). nih.gov The resulting radioligand, [¹¹C]meta-Hydroxyephedrine ([¹¹C]mHED), is used for Positron Emission Tomography (PET) imaging. nih.gov

This technique allows for the non-invasive visualization and quantification of the sympathetic nervous system's integrity, as [¹¹C]mHED acts as an analog to norepinephrine (B1679862) and is taken up by the norepinephrine transporter (NET). nih.gov PET imaging with [¹¹C]mHED has been applied in cardiology to assess cardiac sympathetic innervation and in oncology to locate certain types of neuroendocrine tumors. nih.gov The synthesis of [¹¹C]mHED must be rapid due to the short half-life of ¹¹C (20.4 minutes), and the final product must have high radiochemical purity (>98%) for safe and effective use. nih.gov

Whole-Column Radioactivity Detection in Analytical Chromatography

Whole-column radioactivity detection is an advanced analytical technique that offers significant advantages in the separation and quantification of low amounts of beta-emitting analytes such as radiolabeled m-hydroxyephedrine (B1666296). acs.org A key feature of this method is the placement of the entire chromatography media within the detector volume, a design that enhances the radiation signal without compromising chromatographic efficiency, leading to improved detectability. acs.org

Research utilizing carbon-11-labeled m-hydroxyephedrine ([¹¹C]-m-hydroxyephedrine) has demonstrated the superior performance of whole-column detection compared to conventional flow-through radiation detection methods. acs.org Experimental data shows that significantly less radioactivity is required to achieve a specific coefficient of variation with whole-column detection. acs.org For instance, to obtain a 10% coefficient of variation for [¹¹C]-m-hydroxyephedrine, only 3 Bq (80 pCi) was necessary using whole-column detection. acs.org In contrast, flow-through detection required 100 times more radioactivity to achieve the same level of precision. acs.org

The limit of detection (LD) for [¹¹C]-m-hydroxyephedrine with whole-column detection was found to be 2 Bq (54 pCi), which represents a 50-fold improvement over the limit of detection achievable with flow-through methods. acs.org This enhanced sensitivity is particularly valuable in studies involving positron emission tomography (PET) imaging, where minimizing the injected radioactive dose is crucial. nih.gov Furthermore, the signal improvement in whole-column detection has been shown to increase linearly with chromatographic resolution, highlighting the robustness and applicability of this method for various chromatographic separations. acs.org

The metabolism of radiolabeled compounds like [¹¹C]-m-hydroxyephedrine can be effectively studied using such sensitive detection techniques. Analyses of plasma samples have shown that while 90% of radioactivity is attributable to the parent compound at 2.5 minutes post-injection, this percentage decreases to 15% by 60 minutes, indicating the presence of more polar radioactive metabolites. nih.gov

Table 1: Performance Comparison of Whole-Column vs. Flow-Through Radioactivity Detection for [¹¹C]-m-hydroxyephedrine

| Parameter | Whole-Column Detection | Flow-Through Detection | Improvement Factor |

|---|---|---|---|

| Radioactivity for 10% Coefficient of Variation | 3 Bq (80 pCi) | 300 Bq (8000 pCi) | 100x less radioactivity required |

| Limit of Detection (LD) | 2 Bq (54 pCi) | 100 Bq (2700 pCi) | 50x improvement |

Molecular Pharmacology and Biochemical Mechanisms

Interactions with Monoamine Transporters

The pharmacological activity of meta-hydroxy-ephedrine (m-hydroxy-ephedrine), a synthetic analog of norepinephrine (B1679862), is primarily defined by its interactions with monoamine transporters. nih.gov As a catecholamine analog, it is recognized and transported by the norepinephrine transporter (NET), which mediates its entry into adrenergic neurons. researchgate.netresearchgate.net The compound exists as four distinct stereoisomers, each demonstrating unique affinities and properties at these transporter sites. researchgate.netnih.gov

m-hydroxy-ephedrine is an effective substrate for the norepinephrine transporter (NET). nih.govmdma.chresearchgate.net This interaction facilitates its accumulation within sympathetic nerve terminals, mimicking the uptake process of the endogenous neurotransmitter norepinephrine. nih.govresearchgate.net The affinity of m-hydroxy-ephedrine for NET is stereospecific, with all four of its stereoisomers demonstrating their highest potency at this transporter compared to others. researchgate.netnih.gov

Research using transfected cells to test the isomers' ability to inhibit the uptake of radiolabeled norepinephrine has quantified these differences in affinity. The (1R,2S) stereoisomer was identified as the most potent inhibitor of norepinephrine accumulation, indicating the highest affinity for NET. researchgate.net The inhibitory concentrations (IC50) for all four stereoisomers at the human norepinephrine transporter (hNET) have been determined, highlighting the structural nuances that govern this interaction. researchgate.net The (1R,2S) isomer exhibits a sub-micromolar affinity, underscoring its potent interaction with the transporter. researchgate.net

| Stereoisomer | NET IC50 (μM) |

| (1R,2S)-m-hydroxy-ephedrine | 0.42 ± 0.04 |

| (1S,2S)-m-hydroxy-ephedrine | 1.18 ± 0.26 |

| (1R,2R)-m-hydroxy-ephedrine | 1.95 ± 0.33 |

| (1S,2R)-m-hydroxy-ephedrine | 2.50 ± 0.35 |

Data sourced from studies on [³H]norepinephrine uptake inhibition. researchgate.net

The selectivity of m-hydroxy-ephedrine is skewed significantly towards the norepinephrine transporter over the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). researchgate.netnih.gov While the compound and its isomers do interact with DAT, their potency is considerably lower than at NET. researchgate.netmdma.chresearchgate.net The (1R,2S) and (1S,2S) configurations are the most potent at DAT among the four isomers. researchgate.net

In contrast, the affinity for SERT is negligible. researchgate.net Studies have shown that none of the m-hydroxy-ephedrine isomers inhibit serotonin uptake by more than 50% even at a concentration of 30 µM, a level significantly higher than their effective concentrations at NET and DAT. researchgate.net This demonstrates a clear selectivity hierarchy of NET > DAT >> SERT. researchgate.net The selectivity ratio, calculated by comparing the IC50 values at DAT and NET, further quantifies this preference. For the most potent (1R,2S) isomer, the selectivity for NET over DAT is approximately 10-fold. researchgate.net

| Stereoisomer | DAT IC50 (μM) | SERT IC50 (μM) | NET/DAT Selectivity Ratio |

| (1R,2S)-m-hydroxy-ephedrine | 4.34 ± 1.4 | >30 | 10.3 |

| (1S,2S)-m-hydroxy-ephedrine | 5.60 ± 0.88 | >30 | 4.7 |

| (1R,2R)-m-hydroxy-ephedrine | 20.8 ± 2.1 | >30 | 10.7 |

| (1S,2R)-m-hydroxy-ephedrine | >30 | >30 | N/A |

Data sourced from studies on [³H]dopamine and [³H]serotonin uptake inhibition. researchgate.net

Once transported into the neuron via NET, the intracellular fate of m-hydroxy-ephedrine is influenced by the vesicular monoamine transporter 2 (VMAT2). researchgate.net VMAT2 is responsible for sequestering monoamines from the cytoplasm into synaptic vesicles for storage. mdpi.com All four stereoisomers of m-hydroxy-ephedrine were found to be inhibitors of VMAT2-mediated uptake, indicating they are also substrates for this intracellular transporter. researchgate.net

However, their affinity for VMAT2 is considerably lower than their affinity for NET. researchgate.netresearchgate.net The (1R,2S) isomer, which has the highest affinity for NET, has an IC50 value at VMAT2 that is more than 50 times higher. researchgate.net This lower affinity for VMAT2 compared to endogenous neurotransmitters like norepinephrine means that m-hydroxy-ephedrine is less efficiently sequestered into vesicles. researchgate.net Consequently, it is more likely to diffuse back out of the neuron into the synapse, where it can be taken up again by NET. researchgate.net This cycle of uptake, limited vesicular storage, and reuptake contributes to its retention in neuronal tissue. nih.govresearchgate.net

| Stereoisomer | VMAT2 IC50 (μM) |

| (1R,2S)-m-hydroxy-ephedrine | 23.7 ± 2.2 |

| (1S,2S)-m-hydroxy-ephedrine | 58.6 ± 6.5 |

| (1R,2R)-m-hydroxy-ephedrine | 38.3 ± 4.6 |

| (1S,2R)-m-hydroxy-ephedrine | 61.6 ± 12.3 |

Data sourced from studies on [³H]serotonin uptake inhibition in bovine chromaffin vesicles. researchgate.net

Neuronal Uptake and Retention Mechanisms

The accumulation and persistence of m-hydroxy-ephedrine in sympathetic neurons are governed by its efficient uptake via NET and its resistance to the primary metabolic pathways for catecholamines. nih.govresearchgate.net

As a substrate for monoamine transporters, m-hydroxy-ephedrine acts as a competitive inhibitor of the uptake of endogenous neurotransmitters like norepinephrine. researchgate.netnih.gov By binding to the transporter's substrate site, it competes with norepinephrine for transport into the presynaptic neuron. researchgate.net The IC50 values presented in the tables above reflect the concentration of each m-hydroxy-ephedrine isomer required to inhibit 50% of the uptake of radiolabeled norepinephrine, dopamine, or serotonin, thereby directly quantifying its competitive inhibitory potency. researchgate.net This mechanism is a key aspect of its action as an indirect sympathomimetic agent.

A critical feature of m-hydroxy-ephedrine's biochemical profile is its resistance to degradation by the two main enzymes responsible for catecholamine metabolism: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govresearchgate.net The presence of an alpha-methyl group on the side chain of the m-hydroxy-ephedrine molecule renders it a poor substrate for MAO, protecting it from oxidative deamination. nih.govresearchgate.net Furthermore, unlike endogenous catecholamines such as norepinephrine, m-hydroxy-ephedrine (a metaraminol (B1676334) analog) is not a substrate for COMT. nih.gov This inherent resistance to enzymatic breakdown prevents its rapid inactivation within the neuron and contributes significantly to its prolonged retention in NET-expressing tissues. nih.govresearchgate.net This metabolic stability, combined with the efficient, repeated cycle of NET-mediated reuptake, is central to its mechanism of action and its utility as a tracer in imaging studies. nih.gov

Dynamics of Neuronal Accumulation and Efflux Kinetics

m-Hydroxy-ephedrine (HED), a catecholamine analog, is actively transported into adrenergic neurons. researchgate.net Studies using radiolabeled HED have been instrumental in imaging these neurons in vivo. researchgate.net The accumulation and retention of HED within the myocardium are highly specific to sympathetic nerve terminals. nih.gov

Investigations in isolated working rat hearts have demonstrated a robust uptake process, with an initial uptake rate constant (K1) of 2.66 ± 0.39 ml/g/min. nih.gov Once accumulated, the compound exhibits a relatively slow monoexponential clearance rate (k2) of 0.011 ± 0.003 min-1. nih.gov The retention of HED is not directly linked to the typical neuronal processing of catecholamines, such as metabolism and vesicular turnover. nih.gov

The efflux, or clearance, of HED from the neuron is significantly dependent on the neuronal reuptake mechanism. nih.gov The presence of norepinephrine, even at low concentrations (≤ 10 nM), can increase the clearance rate of HED without affecting its initial uptake. nih.gov This effect is thought to be due to competitive inhibition of neuronal reuptake or an accelerated release of HED from the neuron. nih.gov This interaction highlights the potential for circulating endogenous catecholamines to influence the kinetics of m-hydroxy-ephedrine. nih.gov One particular isomer, (1S,2R)-HED, is suggested to have reduced neuronal recycling, which may be a consideration in its kinetic profile. nih.gov

Structure-Activity Relationship (SAR) Studies

The specific three-dimensional structure of m-hydroxy-ephedrine is crucial in determining its interaction with and affinity for monoamine transporters.

Stereoselective Interactions with Monoamine Transporters

m-Hydroxy-ephedrine is composed of four distinct stereoisomers, which are two pairs of enantiomers with configurations related to ephedrine (B3423809) and pseudoephedrine. nih.gov These isomers display notable differences in their potency as inhibitors of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). nih.gov

The table below presents the inhibitory potencies (IC50 values) of the m-hydroxy-ephedrine stereoisomers at the human norepinephrine, dopamine, and serotonin transporters.

| Stereoisomer | hNET IC50 (µM) | hDAT IC50 (µM) | hSERT IC50 (µM) |

|---|---|---|---|

| (1R,2S)-HED | 0.42 ± 0.04 | 4.2 ± 0.5 | 30 ± 2 |

| (1S,2R)-HED | 1.1 ± 0.1 | > 30 | > 30 |

| (1R,2R)-HED | 0.96 ± 0.09 | 20.8 ± 2.1 | > 30 |

| (1S,2S)-HED | 1.8 ± 0.2 | 4.7 ± 0.7 | > 30 |

Influence of Ligand Structural Features on Molecular Recognition by Transporters

The differences in potency observed among the m-hydroxy-ephedrine stereoisomers underscore the importance of the ligand's three-dimensional configuration for molecular recognition by monoamine transporters. researchgate.net Since the isomers are chemically identical, variations in their biological activity can be attributed to the spatial arrangement of the amino and hydroxyl groups on the alkylamine side-chain. researchgate.net

This stereospecificity indicates that the geometry of the substrate-binding pocket within the transporters is finely tuned. researchgate.net The higher potency of the 1R diastereomers at the NET suggests that this specific configuration allows for a more favorable interaction with the binding site. nih.gov The interaction of these structural features with the transporter proteins dictates the affinity and selectivity of the binding, which in turn governs the inhibitory activity of each stereoisomer.

Preclinical Investigation of Biological Activity and Tracer Kinetics

In Vitro Studies on Cellular and Tissue Systems

In vitro studies have been instrumental in characterizing the specific interactions of m-hydroxy-ephedrine at the cellular and tissue level, particularly its affinity for and functional effects on monoamine transporters.

Competitive Binding Assays for Transporter Affinity Determination

Competitive binding assays have been crucial in determining the affinity of m-hydroxy-ephedrine stereoisomers for various monoamine transporters. Research has shown that all four stereoisomers of HED are most potent at the norepinephrine (B1679862) transporter (NET) compared to the serotonin (B10506) transporter (SERT) or dopamine (B1211576) transporter (DAT). nih.gov These studies typically involve testing the ability of the HED isomers to inhibit the uptake of a radiolabeled neurotransmitter, such as [³H]norepinephrine, into cells or tissues expressing these transporters.

| Stereoisomer | Relationship to Parent Compound | Transporter Potency | Key Finding |

| (1R,2S)-m-hydroxy-ephedrine | (-)-Ephedrine | Most potent inhibitor of NET | Highest overall potency at the norepinephrine transporter. nih.gov |

| (1S,2R)-m-hydroxy-ephedrine | (+)-Pseudoephedrine | High selectivity for NET | Preferred for PET applications due to better selectivity. nih.gov |

| (1S,2S)-m-hydroxy-ephedrine | (+)-Ephedrine | Potent at NET | Contributes to the overall understanding of structure-activity relationships. nih.gov |

| (1R,2S)-m-hydroxy-ephedrine | (-)-Pseudoephedrine | Potent at NET | Contributes to the overall understanding of structure-activity relationships. nih.gov |

This table summarizes the findings on the transporter affinity of m-hydroxy-ephedrine stereoisomers.

Transporter Functionality Studies in Cell Lines (e.g., C6 Glioma Cells)

To investigate the functional consequences of transporter binding, researchers have utilized cell lines stably expressing cloned human monoamine transporters. C6 glioma cells, transfected to express the human norepinephrine transporter (C6-hNET), human dopamine transporter (C6-hDAT), and human serotonin transporter (C6-hSERT), serve as a valuable in vitro model system. researchgate.net

These cell lines allow for detailed structure-activity relationship studies of transporter substrates and inhibitors. For instance, the C6-hNET cell line has been used to study the stereoselective competitive inhibition of ³H-norepinephrine transport by the four stereoisomers of m-hydroxy-ephedrine. researchgate.net Such studies confirm the findings from binding assays, demonstrating that the potency of inhibition translates to a functional effect on transporter activity. This model provides a controlled environment to dissect the specific interactions between each HED isomer and the human transporters without the confounding variables present in more complex biological systems. researchgate.net

Studies in Isolated Perfused Organ Systems (e.g., Isolated Rat Heart Model)

The isolated perfused heart model, often utilizing the Langendorff apparatus, provides a bridge between cellular studies and in vivo experiments. ijbcp.comresearcher.life This ex vivo preparation allows for the study of cardiac tissue in isolation, free from systemic neurohormonal influences. researcher.life In the context of m-hydroxy-ephedrine, this model has been used to investigate its uptake, retention, and metabolism within the myocardium.

Studies using radiolabeled [¹¹C]m-HED in isolated rat hearts have shown that the tracer is effectively taken up and retained by the cardiac tissue. nih.govsnmjournals.org A key finding from these experiments is that while metabolites of m-hydroxy-ephedrine are detected in the plasma of live animals, they are absent in the isolated myocardium. nih.govsnmjournals.org This indicates that the heart itself does not significantly metabolize the compound and that the signal detected from the heart in imaging studies represents the parent compound. Pre-treatment with desipramine (B1205290), a norepinephrine uptake blocker, significantly reduces the myocardial uptake of [¹¹C]m-HED, confirming that its accumulation in the heart is mediated by the norepinephrine transporter. nih.gov

In Vivo Studies in Animal Models

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile, tissue distribution, and metabolic fate of m-hydroxy-ephedrine in a whole-organism context.

Pharmacokinetic and Biodistribution Studies in Rodent Models (e.g., rats, guinea pigs, mice)

Pharmacokinetic and biodistribution studies, primarily conducted in rats and mice, have been performed using radiolabeled m-hydroxy-ephedrine, such as [N-methyl-¹¹C]m-hydroxyephedrine ([¹¹C]mHED). nih.govsnmjournals.org Following intravenous administration in rats, [¹¹C]mHED shows the highest accumulation in the myocardium, which is consistent with its high affinity for the norepinephrine transporter densely expressed in sympathetic nerve endings of the heart. nih.gov

Significant uptake is also observed in other organs like the lungs, liver, and kidneys, while brain uptake is negligible. nih.gov The biodistribution can be altered by pharmacological intervention. For example, pretreatment with desipramine, an uptake-1 inhibitor, effectively reduces the accumulation of radioactivity in the heart but not in other organs like the lung, liver, or kidney, further confirming NET-mediated cardiac uptake. nih.gov In mice, similar patterns of biodistribution are observed, providing a basis for using this tracer in small animal imaging studies to model cardiac sympathetic innervation. snmjournals.org

| Organ | Radioactivity Uptake (Rat Model) | Effect of Desipramine Pretreatment |

| Myocardium | High | Reduced Uptake nih.gov |

| Lung | Moderate | No significant change nih.gov |

| Liver | Moderate | No significant change nih.gov |

| Kidney | Moderate | No significant change nih.gov |

| Brain | Negligible | Not applicable nih.gov |

This table summarizes the biodistribution of [¹¹C]m-HED in a rat model.

Evaluation of [11C]m-Hydroxyephedrine as a Positron Emission Tomography (PET) Tracer in Non-Human Primates

The radiolabeled norepinephrine analog, [11C]m-Hydroxyephedrine ([11C]HED), has been evaluated in non-human primates to characterize its utility as a Positron Emission Tomography (PET) tracer for the sympathetic nervous system. Studies in rhesus monkeys have demonstrated the feasibility of using [11C]HED PET to assess cardiac sympathetic innervation in vivo. plos.orgnih.gov

In one study, five rhesus monkeys underwent PET imaging with [11C]HED before and after treatment with the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cardiac dysautonomia. plos.orgnih.gov The kinetic properties of [11C]HED were tracked to observe changes in cardiac sympathetic nerve integrity. Baseline imaging in healthy monkeys established the normal uptake patterns of the tracer in the myocardium. Following the administration of 6-OHDA, a near-complete loss of specific [11C]HED uptake was observed, indicating severe sympathetic denervation. plos.org Over a period of 10 to 14 weeks, a partial but progressive recovery of tracer uptake was documented, though it did not return to baseline levels. plos.orgnih.gov

Kinetic analysis using Logan plots to create distribution volume maps revealed a persistent, region-specific loss of tracer uptake, particularly in the inferior wall of the left ventricle, even weeks after the initial neurotoxic insult. plos.orgnih.gov This research in non-human primates is significant as it represents the first characterization of the in vivo effects of systemic 6-OHDA on the heart in rhesus monkeys and the first to track this experimental cardiac denervation with [11C]HED PET. plos.org These findings underscore the tracer's sensitivity in detecting and monitoring both global and regional changes in cardiac sympathetic nerve density and function.

Assessment of Sympathetic Innervation in Preclinical Cardiovascular Models

The neurotoxin 6-hydroxydopamine (6-OHDA) is frequently used in preclinical research to create animal models of cardiac sympathetic neurodegeneration. plos.orgmdbneuro.comnih.gov Systemic administration of 6-OHDA leads to a persistent loss of catecholaminergic innervation in the heart, mimicking the cardiac dysautonomia seen in certain human conditions. plos.orgnih.gov This modeling approach has been successfully applied in various species, including mice, dogs, rabbits, and non-human primates. plos.orgnih.gov

In a notable study involving rhesus monkeys, intravenous injection of 6-OHDA (total dose: 50 mg/kg) resulted in a reproducible pattern of cardiac denervation. plos.orgnih.gov PET imaging with [11C]HED one week after treatment showed an almost complete disappearance of specific radiotracer uptake in the heart. plos.org Postmortem analysis of these monkeys confirmed that systemic 6-OHDA administration induces significant cardiac sympathetic neurodegeneration. nih.govresearchgate.net This was evidenced by a marked reduction in tyrosine hydroxylase-immunoreactivity (a marker for catecholaminergic neurons) and protein gene protein 9.5 (a pan-neuronal marker) in cardiac nerve bundles and fibers. nih.govresearchgate.net

In rabbits, weekly injections of 6-OHDA were also used to chemically denervate the heart, leading to morphological changes indicative of myocardial damage, including myofibrillar degeneration. nih.gov These models are crucial for studying the pathophysiology of cardiac denervation and for the preclinical evaluation of tracers like [11C]HED designed to image the sympathetic nervous system. plos.orgnih.gov

Table 1: Impact of 6-OHDA Treatment on Cardiac [11C]HED Uptake in Rhesus Monkeys

| Time Point | Observation | Reference |

| Baseline | Normal myocardial uptake of [11C]HED. | plos.org |

| 1 Week Post-6-OHDA | Nearly complete loss of specific radioligand uptake. | plos.orgnih.gov |

| 1-10 Weeks Post-6-OHDA | Partial, progressive recovery of cardiac uptake. | plos.orgnih.gov |

| 10-14 Weeks Post-6-OHDA | Stable, partial recovery with persistent defects, especially in the inferior wall of the left ventricle. | plos.orgnih.gov |

The myocardial uptake and retention of [11C]HED have been extensively characterized in various animal models, establishing its specificity for sympathetic nerve terminals. nih.gov As an analog of norepinephrine, [11C]HED is actively taken up into neurons via the norepinephrine transporter (NET) and is resistant to metabolism by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.govsnmjournals.org

Biodistribution studies in rats demonstrated preferential uptake of [11C]HED in organs with rich adrenergic innervation, such as the heart, spleen, and adrenals. nih.govresearchgate.net Pretreatment of rats with desipramine, a potent NET inhibitor, significantly reduced the accumulation of [11C]HED in the myocardium by up to 92%, confirming that uptake is mediated by the uptake-1 mechanism. researchgate.netnih.gov In contrast, uptake in tissues like the lung, liver, and kidney was not affected by desipramine. nih.gov

Metabolic studies in guinea pigs and rats have shown that the tracer remains largely intact within the heart tissue. nih.govresearchgate.net At 30 minutes post-injection, over 95% of the radioactivity in the heart corresponds to unchanged [11C]HED, whereas a significant fraction of metabolites is found in the plasma and liver. nih.govresearchgate.net In dogs, [11C]HED PET imaging has been used to demonstrate that regional sympathetic denervation alters oxidative metabolism without affecting perfusion. nih.gov These preclinical studies collectively validate that the uptake and retention of [11C]HED in the myocardium accurately reflect the density and integrity of presynaptic sympathetic nerve endings. nih.govthoracickey.com

Table 2: Biodistribution of [11C]m-Hydroxyephedrine in Rats (% Injected Dose per gram)

| Organ | 5 minutes post-injection | 30 minutes post-injection | Reference |

| Heart Ventricles | 3.46 ± 0.47 | 2.69 ± 0.10 | nih.gov |

| Spleen | 1.42 ± 0.56 | 1.11 ± 0.08 | nih.gov |

| Adrenals | 1.30 ± 0.12 | 0.90 ± 0.20 | nih.gov |

| Liver | 2.01 ± 0.34 | 2.22 ± 0.19 | nih.gov |

| Kidney | 3.81 ± 8.70 | 0.62 ± 0.10 | nih.gov |

| Blood | 0.13 ± 0.01 | 0.07 ± 0.01 | nih.gov |

Investigation of Sympathetic Function in Extracardiac Tissues (Preclinical)

The potential of [11C]HED as a tracer extends beyond the heart to other adrenergically innervated tissues, such as brown adipose tissue (BAT). snmjournals.org The sympathetic nervous system (SNS) is a primary regulator of BAT thermogenesis and differentiation. nih.gov Preclinical studies in rodents have validated the use of [11C]HED to investigate SNS activity in BAT. snmjournals.orgnih.gov

In Sprague-Dawley rats, NET-specific retention of [11C]HED was observed in BAT. snmjournals.org This specific uptake was confirmed by pretreatment with the NET inhibitor desipramine, which significantly reduced tracer accumulation. snmjournals.org Furthermore, high-performance liquid chromatography (HPLC) analysis revealed that 30 minutes after tracer administration, 93-95% of the radioactivity in BAT was from the unchanged parent compound, [11C]HED. snmjournals.org

Studies in lean and diet-induced obese mice have further shown that [11C]HED is a useful tool for investigating SNS activity in BAT. nih.gov The tracer was demonstrated to be a specific marker of SNS-mediated thermogenesis. nih.gov Interestingly, in obese mice, the stimulation of [11C]HED uptake in BAT by a β3-adrenergic receptor agonist was significantly lower compared to lean mice, highlighting an impaired SNS-brown adipocyte crosstalk in obesity that can be monitored and quantified with PET imaging. nih.gov

In addition to the heart and brown adipose tissue, preclinical research has identified other extracardiac tissues where [11C]HED can be used to assess sympathetic integrity. Studies in male Sprague-Dawley rats have demonstrated NET-specific and norepinephrine-responsive uptake of [11C]HED in both the pancreas and the lungs. snmjournals.org

Similar to observations in the heart and BAT, pretreatment with NET inhibitors like desipramine or nisoxetine (B1678948) established the specific accumulation of the tracer in these organs. snmjournals.org HPLC analysis confirmed the metabolic stability of the tracer within these tissues, with 93-95% of the radioactivity signal in the pancreas deriving from unchanged [11C]HED at 30 minutes post-injection. snmjournals.org These findings support the potential for novel PET studies using [11C]HED to investigate the role of dysfunctional sympathetic nervous system function in pancreatic and pulmonary disorders. snmjournals.org

Reporter Gene/Reporter Probe System Development (Preclinical Applications)

The development of reporter gene and reporter probe systems has become a important tool in preclinical research, enabling non-invasive monitoring of cellular and molecular processes in vivo. One such system utilizes the human norepinephrine transporter (hNET) as a reporter gene in conjunction with radiolabeled probes like [¹¹C]m-hydroxyephedrine ([¹¹C]mHED) for positron emission tomography (PET) imaging. snmjournals.orgsnmjournals.org This system leverages the specific uptake of [¹¹C]mHED by cells expressing hNET to visualize and quantify gene expression. snmjournals.org

Feasibility Studies in Animal Tumor Xenograft Models

The utility of the hNET/[¹¹C]mHED reporter gene system has been evaluated in preclinical animal models, specifically in rats bearing subcutaneous human tumor xenografts. nih.gov In these studies, human glioma (U373) cells were transduced with an adenoviral vector containing the hNET gene (AdTrack-hNET) and subsequently implanted in rats. snmjournals.orgnih.gov

Two days after the injection of the AdTrack-hNET adenovirus, the animals underwent PET imaging with [¹¹C]mHED. nih.gov The results demonstrated a significantly higher accumulation of [¹¹C]mHED in the hNET-transduced tumors compared to control tumors that were not transduced. nih.gov This increased uptake provided a clear imaging signal that distinguished the gene-modified tumor cells.

The following table summarizes the key findings from a feasibility study using U373 tumor xenografts in rats:

| Model | Transducing Agent | Tracer | Mean Uptake in hNET-Transfected Tumors (% ID/g) | Mean Uptake in Control Tumors (% ID/g) | Statistical Significance |

| Rats with U373 subcutaneous tumors | AdTrack-hNET adenovirus | [¹¹C]mHED | 0.13 ± 0.02 | 0.11 ± 0.01 | P < 0.05 |

Data synthesized from Buursma et al. (2005) as cited in the MICAD database. nih.gov

These preclinical studies in animal tumor xenograft models have successfully demonstrated the feasibility of using the hNET gene as a reporter in combination with the [¹¹C]mHED tracer for PET imaging. snmjournals.orgnih.gov The system allows for the non-invasive visualization and quantification of reporter gene expression in vivo, providing a valuable tool for monitoring the delivery and expression of therapeutic genes in cancer gene therapy research. snmjournals.org

Theoretical and Computational Approaches in M Hydroxyephedrine Research

Molecular Modeling of Transporter Binding Sites and Ligand Interactions

The pharmacological effects of m-hydroxyephedrine (B1666296), a sympathomimetic amine, are largely mediated through its interaction with monoamine transporters, particularly the norepinephrine (B1679862) transporter (NET). nih.gov Since high-resolution crystal structures of human monoamine transporters have been challenging to obtain, researchers rely heavily on computational techniques like homology modeling to construct three-dimensional representations of these proteins. nih.govnih.gov

Homology models of the human norepinephrine transporter (hNET), dopamine (B1211576) transporter (hDAT), and serotonin (B10506) transporter (hSERT) are typically built using the crystal structure of a bacterial homolog, the leucine (B10760876) transporter (LeuT), as a template. nih.govacs.org These models have been instrumental in identifying the key structural features of the transporter binding sites. frontiersin.org

Molecular docking simulations using these models predict how m-hydroxyephedrine and similar ligands orient themselves within the transporter's central binding pocket (also known as the S1 site). nih.govmdpi.com A critical interaction involves the protonated amine group of the ligand forming a strong ionic bond with a highly conserved aspartate residue—Asp75 in hNET. nih.govmdpi.comacs.org This interaction is considered a primary anchor point for substrates and inhibitors. nih.gov

Further analysis of the binding pocket reveals other crucial interactions:

Hydroxyl Groups: The meta-hydroxyl group of m-hydroxyephedrine, analogous to that of norepinephrine, is predicted to form hydrogen bonds with residues in a hydrophilic pocket. In hNET, this pocket is lined by amino acids such as Gly149, Ser419, and Ser420. acs.org

Aromatic Ring: The phenyl ring of the ligand engages in hydrophobic and π-π stacking interactions with aromatic residues in the binding site, such as Phenylalanine F72 and F317, and Tyrosine Y152 in hNET. nih.govmdpi.com

Molecular dynamics (MD) simulations further refine these static models by introducing flexibility and simulating the dynamic nature of the protein-ligand complex over time. nih.gov These simulations help to validate the stability of predicted binding poses and can reveal subtle conformational changes in the transporter that are essential for the substrate transport cycle. nih.govacs.org By understanding these detailed interactions, researchers can explain the structural basis for the compound's activity and its selectivity for different transporters.

Table 1: Key Amino Acid Residues in the Primary Binding Site (S1) of Human Monoamine Transporters

| Interaction Type | Norepinephrine Transporter (hNET) | Dopamine Transporter (hDAT) | Serotonin Transporter (hSERT) |

|---|---|---|---|

| Ionic Interaction (Amine Group) | Asp75 | Asp79 | Asp98 |

| Hydrophilic Pocket (Hydroxyl Group) | Gly149, Ser419, Ser420 | Gly153, Ser422, Ala423 | Ala173, Ser438, Thr439 |

| Aromatic/Hydrophobic Interaction | Phe72, Tyr152, Phe317 | Phe76, Tyr156 | Tyr95, Phe335, Phe341 |

Computational Chemistry for Rational Ligand Design and Optimization

Computational chemistry provides a powerful framework for rational drug design, enabling the modification of existing molecules like m-hydroxyephedrine to enhance desired properties such as potency, selectivity, or metabolic stability. nih.govenamine.net These methods are broadly categorized into ligand-based and structure-based approaches. upenn.edu

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown or poorly defined, but a set of molecules with known activities is available. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. rsc.org For analogues of m-hydroxyephedrine, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic properties, size, hydrophobicity) and correlating them with their measured affinity for the norepinephrine transporter. Such a model can then predict the activity of new, yet-to-be-synthesized molecules.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) that a molecule must possess to bind to a specific target. A pharmacophore model derived from m-hydroxyephedrine and other NET substrates would highlight the critical spatial relationships between the protonated amine, the hydroxyl group, and the phenyl ring. This model can then be used to search large chemical databases for novel compounds that fit the pharmacophore, a process known as virtual screening. upenn.edu

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target protein, often obtained from homology modeling as described previously.

Molecular Docking: This is a primary tool in SBDD where virtual libraries of compounds are computationally placed into the binding site of the target protein (e.g., hNET). enamine.net A scoring function then estimates the binding affinity for each compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. upenn.edu This approach could be used to explore how modifications to the m-hydroxyephedrine scaffold—such as adding or moving functional groups—might improve its interaction with key residues in the hNET binding pocket.

De Novo Design: These computational methods build novel molecules from scratch directly within the target's binding site. By identifying unoccupied pockets or opportunities for improved interactions, algorithms can suggest new molecular fragments or entire structures that are predicted to have high affinity and specificity.

These computational strategies significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. enamine.net

Table 2: Computational Chemistry Methods in Ligand Design

| Method | Approach | Primary Application in m-Hydroxyephedrine Research |

|---|---|---|

| QSAR | Ligand-Based | Predicting the transporter affinity of novel m-hydroxyephedrine analogues based on their chemical properties. |

| Pharmacophore Modeling | Ligand-Based | Identifying essential chemical features for NET binding and virtually screening for new compounds with a similar arrangement. |

| Molecular Docking | Structure-Based | Predicting the binding orientation and affinity of modified m-hydroxyephedrine structures within the hNET binding site. |

| Molecular Dynamics | Structure-Based | Simulating the dynamic behavior and stability of the m-hydroxyephedrine-hNET complex to validate binding modes. |

Future Directions in M Hydroxyephedrine Research

Development of Novel Analogs for Enhanced Transporter Selectivity and Kinetic Properties

The efficacy of m-hydroxyephedrine (B1666296) as an imaging agent is dependent on its interaction with monoamine transporters, primarily the norepinephrine (B1679862) transporter (NET). nih.gov While HED is a valuable substrate for NET, future research is aimed at developing novel analogs with improved characteristics.

Another critical area for development is the improvement of the kinetic properties of HED analogs. The retention of [¹¹C]mHED in tissues is not solely dependent on neuronal uptake but is also influenced by factors like neuronal reuptake of the tracer. nih.gov The development of new tracers with superior kinetic properties is a key goal. An ideal tracer would have a slower transport rate by NET, ensuring that its uptake is limited by the transporter's density rather than by blood flow. This would allow for more accurate quantification of sympathetic nerve density. Research into analogs of other compounds, such as lobeline, has shown that structural modifications can significantly alter affinity and selectivity for monoamine transporters, providing a potential roadmap for the development of novel HED analogs. uky.edu

| Compound Name | Chemical Formula | Molecular Weight | IUPAC Name |

| Ephedrine (B3423809) | C10H15NO | 165.23 g/mol | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |

| m-Hydroxyephedrine | C10H15NO2 | 181.23 g/mol | 3-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol |

| Norepinephrine | C8H11NO3 | 169.18 g/mol | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |

| Serotonin (B10506) | C10H12N2O | 176.22 g/mol | 3-(2-aminoethyl)-1H-indol-5-ol |

| Dopamine (B1211576) | C8H11NO2 | 153.18 g/mol | 4-(2-aminoethyl)benzene-1,2-diol |

| Metaraminol (B1676334) | C9H13NO2 | 167.21 g/mol | (1R,2S)-3-(1-hydroxy-2-aminopropyl)phenol |

| Lobeline | C22H27NO2 | 337.46 g/mol | (2R,6S)-2-[(2R)-2-hydroxy-2-phenylethyl]-6-phenethyl-1-methylpiperidine |

Advancements in Preclinical Imaging Methodologies and Quantitative Analysis

The evolution of preclinical imaging technologies offers significant opportunities to enhance the utility of m-hydroxyephedrine in research. Positron Emission Tomography (PET) is a powerful tool for quantifying molecular targets in the brain and other organs, and has been the primary modality for imaging with radiolabeled HED. nih.gov

Recent advancements in preclinical imaging systems, such as the next-generation IVIS® Spectrum 2 and IVIS SpectrumCT 2, offer increased versatility and sensitivity for in vivo optical imaging. revvity.com Furthermore, high-resolution microCT systems like the QuantumTM GX3 provide superior spatial resolution and faster, low-dose scanning capabilities for a range of biological applications. revvity.com The integration of these high-resolution anatomical imaging techniques with functional PET imaging using HED can provide a more comprehensive understanding of the relationship between sympathetic innervation and tissue structure.

In addition to hardware advancements, progress in quantitative analysis methods is crucial. Kinetic modeling plays a vital role in accurately quantifying neurotransmitter dynamics from PET data. nih.gov Both time-invariant and time-varying pharmacokinetic models are used to measure dynamic changes in neurotransmitter levels. nih.gov The development of more sophisticated kinetic models tailored to the specific properties of m-hydroxyephedrine and its analogs will improve the accuracy of quantifying sympathetic nerve density and function. High-performance liquid chromatography (HPLC) is another powerful tool for measuring neurotransmitter levels in tissue samples and can be used to validate and complement in vivo imaging data. researchgate.net

The advent of hybrid imaging modalities, such as simultaneous PET/MRI, holds immense promise for neuroscience research. nih.gov These systems allow for the correlation of molecular information from PET with the high-resolution anatomical and functional data from MRI. news-medical.net This multimodal approach can provide deeper insights into the role of the sympathetic nervous system in various physiological and pathological processes.

Exploration of New Preclinical Disease Models Involving Sympathetic Nervous System Dysregulation

The sympathetic nervous system is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and metabolic conditions. nih.govjohnshopkins.eduscispace.com The development and characterization of new preclinical disease models are essential for elucidating the role of sympathetic dysregulation in these conditions and for testing novel therapeutic interventions.

Animal models are critical for studying neurotransmitter dynamics in vivo. creative-proteomics.com Current models of sympathetic nervous system dysfunction include the use of neurotoxins like 6-hydroxydopamine (6-OHDA) in nonhuman primates to induce cardiac denervation. nih.gov Studies using this model with [¹¹C]mHED PET have demonstrated a reproducible pattern of cardiac denervation, making it a valuable tool for studying cardiac dysautonomia. nih.gov Another model involves Egr3-deficient mice, which exhibit severe sympathetic target tissue innervation abnormalities and physiological dysautonomia. biologists.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.